molecular formula C11H16ClNO B2784099 [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride CAS No. 1142815-95-9

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2784099
CAS No.: 1142815-95-9
M. Wt: 213.70 g/mol
InChI Key: ABWWRNPKXWVLTE-UHFFFAOYSA-N
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Description

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is known for its unique cyclopropyl structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method includes the following steps:

    Cyclopropanation: A precursor such as (3-methoxyphenyl)ethylene is subjected to cyclopropanation using a reagent like diazomethane in the presence of a catalyst.

    Amination: The resulting cyclopropyl compound is then reacted with an amine source, such as methanamine, under controlled conditions to introduce the amine group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group is believed to play a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanol
  • [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]amine
  • [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]carboxylic acid

Uniqueness

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride is unique due to its specific cyclopropyl structure and methanamine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction profiles, and therapeutic potentials, making it a valuable compound for diverse research applications.

Properties

CAS No.

1142815-95-9

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

[2-(3-methoxyphenyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12;/h2-5,9,11H,6-7,12H2,1H3;1H

InChI Key

ABWWRNPKXWVLTE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CC2CN.Cl

Canonical SMILES

COC1=CC=CC(=C1)C2CC2CN.Cl

solubility

not available

Origin of Product

United States

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